Hexestrol dipropionate
Overview
Description
Mechanism of Action
- Hexestrol dipropionate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. Its primary targets include:
Target of Action
Biochemical Analysis
Biochemical Properties
Hexestrol dipropionate plays a significant role in biochemical reactions due to its estrogenic properties. It interacts with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta, which are nuclear hormone receptors involved in the regulation of gene expression. These interactions lead to the modulation of various genes involved in cell proliferation, differentiation, and metabolism. This compound also interacts with aldo-keto reductase family 1 member C1, influencing its activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the proliferation and differentiation of target tissues, such as the endometrium and breast tissue. It can also impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors, leading to the activation or repression of target genes. This binding interaction results in the recruitment of coactivators or corepressors, which modulate the transcriptional activity of the receptors. This compound can also influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and context. Additionally, it can cause changes in gene expression by altering the chromatin structure and accessibility of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its estrogenic activity over extended periods, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to adverse effects such as liver toxicity and disruption of normal hormonal balance .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to hexestrol and other metabolites. Enzymes such as cytochrome P450s and aldo-keto reductases play a role in the metabolism of this compound. These metabolic pathways can influence the levels of this compound and its metabolites in the body, affecting its overall biological activity. This compound can also impact metabolic flux and metabolite levels by modulating the expression and activity of key enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its biological activity. For example, this compound can accumulate in estrogen-responsive tissues such as the uterus and breast, where it exerts its estrogenic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with estrogen receptors and modulates gene expression. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Hexestrol dipropionate is synthesized through the esterification of hexestrol with propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Hexestrol dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to hexestrol or other reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Hexestrol dipropionate has been studied for its applications in various fields:
Chemistry: It is used as a model compound to study the behavior of estrogens and their derivatives.
Biology: Research has focused on its effects on cellular processes and its interaction with estrogen receptors.
Medicine: Historically, it has been used to inhibit lactation and as a hormonal antineoplastic agent.
Comparison with Similar Compounds
Hexestrol dipropionate is related to other esters of hexestrol, such as:
- Hexestrol diacetate
- Hexestrol dicaprylate
- Hexestrol diphosphate
Compared to these compounds, this compound has unique properties due to its specific esterification with propionic acid, which may influence its pharmacokinetics and biological activity.
Properties
IUPAC Name |
[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYMVNJKHJFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964036 | |
Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-53-0 | |
Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about how Hexestrol dipropionate affects male rats?
A1: The paper titled "Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of this compound on the urinalysis data in male rats" [] investigates how administering this compound to male rats influences their urinary biomarker profile. This research helps us understand how this synthetic estrogen analog might alter physiological processes in male rats, potentially mimicking aspects of female physiology.
Q2: Why is comparing male and female urinary profiles important in scientific research?
A2: Understanding the baseline differences in urinary biomarkers between male and female rats is crucial for several reasons. [] It allows researchers to identify sex-specific variations in metabolism, excretion, and overall physiology. This knowledge is essential for:
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